

# Lansoprazole sodium elimination half-life and excretion

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## Compound Focus: Lansoprazole Sodium

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## Pharmacokinetic Profile of Lansoprazole

The table below summarizes the core quantitative data on lansoprazole's elimination half-life and routes of excretion.

Parameter	Value	Additional Context
Elimination Half-life	0.9 - 2.1 hours [1] [2] [3]	Short plasma half-life; duration of acid suppression is much longer (>24 hours) due to covalent binding to proton pumps [1] [2].
Primary Route of Excretion	Bile & Feces [2] [4]	Majority of dose/metabolites eliminated via bile in feces [2] [4].
Secondary Route of Excretion	Urine [1] [4]	14-23% of administered dose excreted in urine, both as conjugated and unconjugated metabolites [1].
Plasma Protein Binding	97% [1] [2] [4]	Highly protein-bound [1] [2] [4].
Apparent Clearance	400 - 650 mL/min [1]	

## Detailed Experimental Protocols

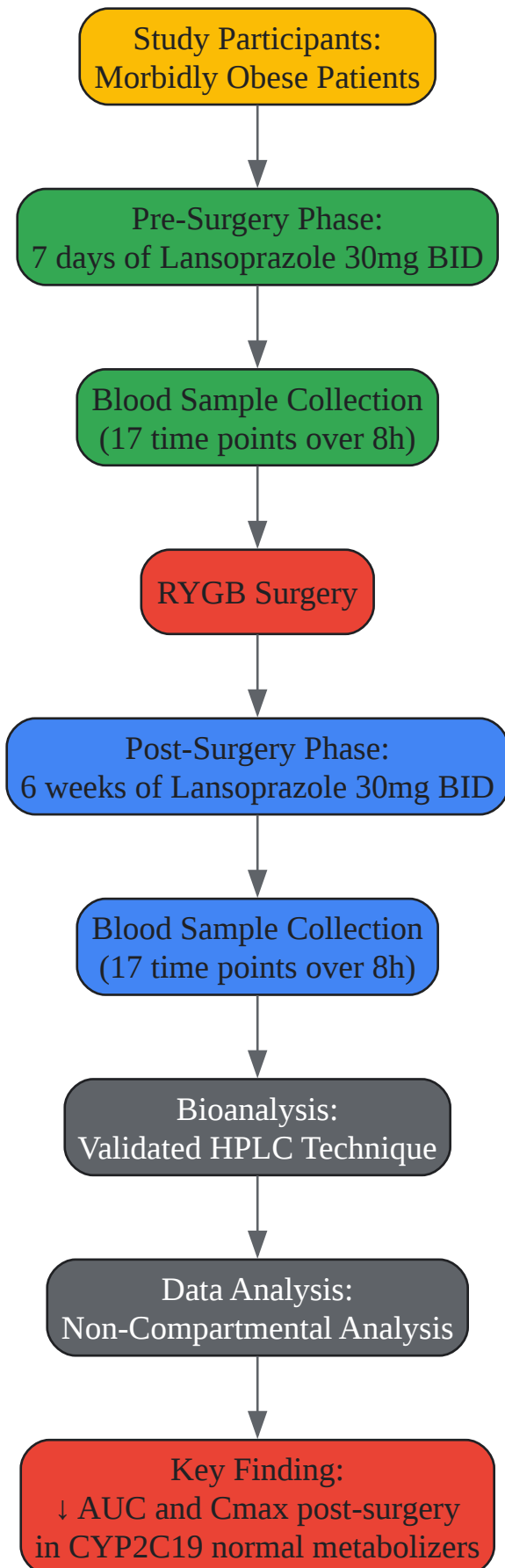
Here are the methodologies from key clinical studies that investigated lansoprazole's pharmacokinetics.

### Protocol: Impact of Bariatric Surgery on Pharmacokinetics [5]

This 2025 study evaluated how Roux-en-Y gastric bypass (RYGB) surgery alters lansoprazole absorption.

- **Study Design:** A pharmacokinetic study in morbidly obese patients before and after RYGB surgery.
- **Dosing Regimen:** Participants received 30 mg of lansoprazole twice daily for 7 days before surgery and continued for 6 weeks post-surgery.
- **Bioanalytical Method:** Plasma lansoprazole concentrations were measured using a **validated high-performance liquid chromatography (HPLC) technique**.
- **Pharmacokinetic Analysis:** Non-compartmental analysis was performed to determine AUC (Area Under the Curve), C<sub>max</sub> (maximum concentration), and T<sub>max</sub> (time to C<sub>max</sub>).
- **Genotyping:** CYP2C19 genotyping was performed to classify participants as normal or intermediate metabolizers, as this enzyme is a major metabolic pathway for lansoprazole [1] [5].

The following diagram illustrates the workflow and key findings of this clinical study:



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*Workflow of the RYGB surgery pharmacokinetic study [5].*

## Protocol: Bioequivalence Study of Immediate-Release Formulation [6]

This study compared the pharmacokinetics of an immediate-release lansoprazole/sodium bicarbonate capsule with a standard enteric-coated formulation.

- **Study Design:** A randomized, open-label, single-dose, two-treatment, three-period, partial-replicate crossover study in healthy adults.
- **Dosing:** A single 30 mg dose of either the test (immediate-release) or reference (enteric-coated) product was administered after fasting.
- **Blood Sampling:** 17 blood samples were collected over 16 hours post-dosing.
- **Bioanalytical Method:** Plasma concentrations of lansoprazole were quantified using a **validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method**.
- **Pharmacokinetic Analysis:** Non-compartmental analysis was performed using Phoenix WinNonlin software.

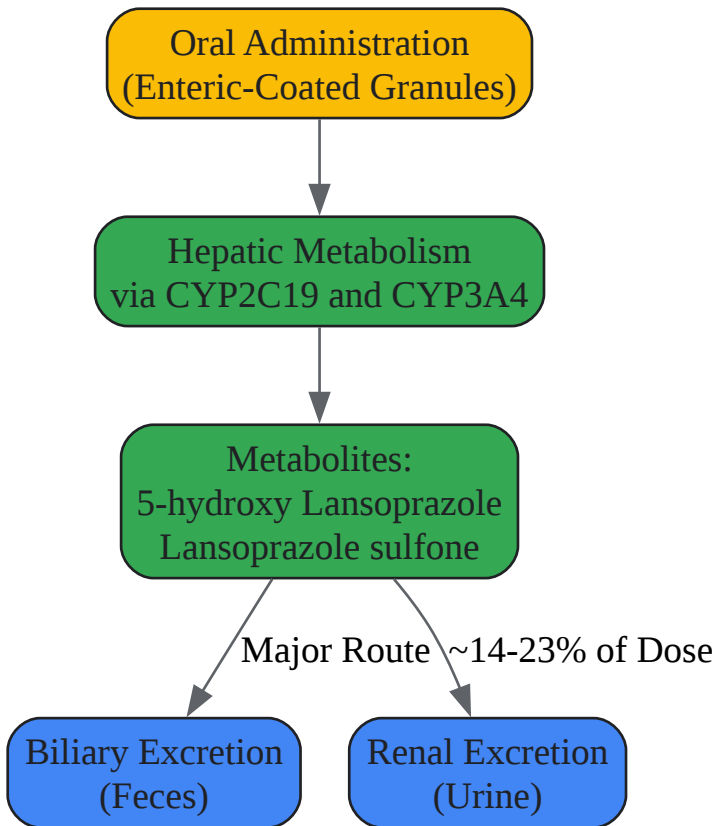
## Protocol: Pharmacokinetics in Renal Impairment [7]

This older but specific study investigated whether lansoprazole dosing needs adjustment in patients with kidney disease.

- **Study Design:** Multiple-dose oral administration to subjects with varying degrees of kidney function.
- **Dosing Regimen:** Once-daily dosing for seven doses.
- **Blood Sampling:** Multiple blood samples were obtained after the first and seventh doses.
- **Bioanalytical Method:** Plasma concentrations of lansoprazole and five metabolites were quantitated using **HPLC**.
- **Key Finding:** Although the free fraction of lansoprazole increased as kidney function declined, no dose adjustment was recommended based on impaired kidney function [7].

## Metabolism and Elimination Pathways

Lansoprazole's elimination involves several key biological processes, summarized in the pathway below:



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*Primary routes of lansoprazole metabolism and elimination [1] [2].*

## Conclusion for Drug Development Professionals

The data shows lansoprazole has a **short plasma half-life but a long duration of pharmacological action** due to its irreversible mechanism. Its elimination is primarily hepatic and non-renal. Key considerations for your research include:

- **Formulation Impact:** Immediate-release formulations with acid buffering can significantly alter  $T_{max}$  and  $C_{max}$  compared to enteric-coated versions [6].
- **Metabolic Variability:** CYP2C19 genotype status is a major source of pharmacokinetic variability and can be amplified by anatomical changes like RYGB surgery [1] [5].
- **Patient Physiology:** Severe organ function changes (hepatic/renal impairment, bariatric surgery) can affect exposure, though dose adjustment is typically not needed for renal impairment [7] [8].

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## References

1. Lansoprazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Lansoprazole - an overview [sciencedirect.com]
3. Pharmacokinetics and Pharmacodynamics of the Proton ... [jnmjournal.org]
4. Lansoprazole [en.wikipedia.org]
5. Pharmacokinetic Profiles of Lansoprazole in Patients With ... [pmc.ncbi.nlm.nih.gov]
6. Pharmacokinetic Evaluation of Lansoprazole/sodium ... [fortunejournals.com]
7. Lansoprazole pharmacokinetics in subjects with... [ovid.com]
8. Lansoprazole 30 mg gastro-resistant capsules, hard [medicines.org.uk]

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